Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Description

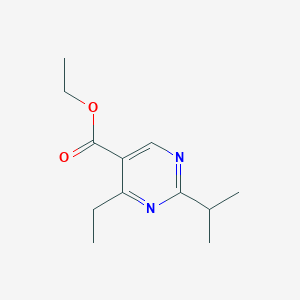

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a pyrimidine derivative featuring an ethyl carboxylate ester at position 5, an isopropyl group at position 2, and an ethyl substituent at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. This compound’s molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 4-ethyl-2-propan-2-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

REKVVPBZBCTKII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)OCC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic acyl substitution , a common reaction for esters. This involves displacement of the ethoxy group by nucleophiles such as amines, alcohols, or hydroxyl ions.

Key Reactions :

-

Hydrolysis : Conversion to the carboxylic acid under acidic (HCl) or basic (NaOH) conditions .

-

Reagents : Aqueous HCl/NaOH.

-

Conditions : Elevated temperature.

-

Product : 2-Isopropyl-4-ethyl-5-pyrimidine carboxylic acid.

-

-

Transesterification : Reaction with alcohols (e.g., methanol) in the presence of acid/base catalysts.

-

Reagents : Alcohol, H₂SO₄ (catalyst).

-

Conditions : Reflux.

-

Product : Corresponding alkyl ester.

-

Pyrimidine Ring Reactivity

The pyrimidine ring’s electron-deficient nature (due to nitrogen atoms) enables electrophilic aromatic substitution , though the alkyl substituents (isopropyl and ethyl) may deactivate the ring by donating electron density.

Potential Reactions :

-

Electrophilic Substitution : Introduce groups such as halogens or nitro groups.

-

Reagents : NO₂⁺/HSO₄⁻ (nitration).

-

Conditions : Acidic conditions.

-

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) if activated.

Alkyl Substituent Modifications

The isopropyl and ethyl groups at positions 2 and 4 undergo typical alkyl chain reactions.

Key Reactions :

-

Oxidation :

-

Reagents : KMnO₄, H₂O₂.

-

Conditions : Acidic conditions.

-

Product : Ketones or carboxylic acids.

-

-

Elimination :

-

Reagents : Strong bases (e.g., KOtBu).

-

Conditions : High temperature.

-

Product : Alkenes.

-

Biological Activity-Driven Reactions

Pyrimidine derivatives often exhibit anti-inflammatory properties via COX-2 inhibition . Structural modifications (e.g., substitution at the ester group) can enhance binding affinity to target proteins, as seen in related compounds.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | HCl/NaOH, heat | Carboxylic acid |

| Transesterification | Alcohol, H₂SO₄, reflux | Alkyl ester |

| Electrophilic Substitution | NO₂⁺/HSO₄⁻, acidic | Nitro-pyrimidine derivative |

| Oxidation of Alkyl Groups | KMnO₄, H₂O₂, acidic | Ketone/carboxylic acid |

Research Findings and Implications

-

Synthetic Versatility : The compound’s ester group allows straightforward functionalization, making it a valuable intermediate in medicinal chemistry .

-

Biological Optimization : Structural modifications (e.g., substituent changes) can modulate COX-2 inhibition, as observed in analogous pyrimidines .

-

Mechanistic Insights : Alkyl substituents influence reactivity and biological activity, necessitating further study to optimize therapeutic potential.

Scientific Research Applications

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate with a closely related analog, Ethyl 2-methyl-4-cyclopropyl-5-pyrimidine carboxylate ():

| Property | This compound | Ethyl 2-methyl-4-cyclopropyl-5-pyrimidine carboxylate |

|---|---|---|

| CAS No. | Not available | 887410-59-5 |

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₁H₁₄N₂O₂ |

| Molecular Weight (g/mol) | 222.28 | 206.24 |

| Substituents | 2: Isopropyl; 4: Ethyl | 2: Methyl; 4: Cyclopropyl |

| Key Structural Features | Branched alkyl groups (steric bulk) | Cyclopropyl ring (ring strain, planar geometry) |

Key Observations:

- Electronic Effects : The cyclopropyl group in the analog () imposes ring strain and slight electron-withdrawing character, contrasting with the purely electron-donating ethyl group in the target compound.

- Lipophilicity : The target compound’s larger alkyl substituents likely enhance lipophilicity (logP ~2.8 estimated), favoring membrane permeability in biological systems compared to the analog (logP ~2.1).

Biological Activity

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring structure, which is known for its significant role in various biological processes. The unique isopropyl and ethyl substitutions on the pyrimidine ring may enhance its solubility and bioactivity, making it a valuable compound in drug development.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially modulating metabolic pathways crucial for cellular function. Studies suggest that this compound may act as an enzyme inhibitor, affecting pathways involved in cancer cell survival and inflammation .

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest and apoptosis |

| MCF-7 (Breast) | 30 | Inhibition of proliferation |

These findings indicate that the compound can induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. Recent studies evaluated its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).

Table 2: Anti-inflammatory Activity

| Enzyme | IC50 (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Molecular docking studies revealed strong binding interactions with these enzymes, indicating the compound's potential as a therapeutic agent for inflammatory conditions .

Case Studies

A study involving the administration of this compound in a carrageenan-induced edema model showed a significant reduction in edema at various dosages. The percent reduction in edema was observed as follows:

Table 3: Edema Reduction at Various Dosages

| Dosage (mg/kg) | Percent Reduction (%) |

|---|---|

| 10 | 33.3 ± 0.77 |

| 20 | 34.7 ± 0.74 |

| 30 | 40.58 ± 0.84 |

These results support the compound's efficacy in managing inflammation .

Q & A

Q. What are the most reliable laboratory-scale synthesis routes for Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step routes involving cyclocondensation or modified Biginelli reactions. For example, using 1,3-diketones and urea/thiourea derivatives under acidic conditions (e.g., HCl in ethanol) yields pyrimidine cores, followed by alkylation and esterification steps to introduce isopropyl and ethyl groups . Key factors include temperature control (reflux vs. room temperature) and stoichiometric ratios of aldehydes to β-keto esters, which impact regioselectivity and byproduct formation. Purity is optimized via recrystallization or column chromatography .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation typically involves a combination of:

- NMR spectroscopy : and NMR identify substituent patterns (e.g., ethyl vs. isopropyl groups via splitting and integration) .

- Mass spectrometry (ESI-MS) : Verifies molecular weight (e.g., [M+1] peaks) .

- X-ray crystallography : Resolves absolute configuration and bond angles, especially for polymorphic forms .

Q. What are the common chemical transformations of this compound in medicinal chemistry applications?

The ester group undergoes hydrolysis to carboxylic acids under basic conditions, while the pyrimidine ring participates in nucleophilic substitutions (e.g., chloro derivatives reacting with amines) . Oxidation of alkyl side chains (e.g., isopropyl to ketone) is achieved using KMnO or RuO, though steric hindrance may reduce efficiency .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder or twinning in asymmetric units?

SHELXL-2018 is preferred for refining high-resolution data. For disordered regions, PART commands split occupancy, while TWIN/BASF instructions address twinning. Hydrogen bonding networks (e.g., O–H···O interactions) are modeled using DFIX restraints . Anisotropic displacement parameters (ADPs) for heavy atoms improve accuracy in thermal motion analysis .

Q. What computational methods are used to predict the conformational flexibility of this compound’s pyrimidine ring?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates puckering amplitudes (q) and phase angles (φ) for ring distortion. Cremer-Pople coordinates quantify non-planarity, with comparisons to crystallographic data . Molecular dynamics simulations (e.g., AMBER) model solvent effects on ring dynamics .

Q. How does steric hindrance from the 4-ethyl and 2-isopropyl groups influence regioselectivity in cross-coupling reactions?

The bulky 4-ethyl group directs electrophilic attacks to the less hindered C6 position. Suzuki-Miyaura couplings with aryl boronic acids show lower yields at C2 due to isopropyl steric effects. Computational studies (e.g., NBO analysis) reveal electronic and steric contributions to transition-state energies .

Q. What strategies mitigate discrepancies between experimental and theoretical 13C^{13}C13C NMR chemical shifts for this compound?

GIAO (Gauge-Including Atomic Orbital) calculations with solvent correction (e.g., PCM for DMSO) improve shift predictions. Discrepancies >2 ppm often indicate unaccounted tautomerism or solvent clustering, validated via variable-temperature NMR .

Q. How do solubility profiles of this compound impact formulation in biological assays?

LogP values (~2.3–2.5) predict moderate hydrophobicity. Co-solvents (e.g., DMSO:water mixtures) enhance solubility for in vitro testing. Nanoformulation (liposomes) improves bioavailability in pharmacokinetic studies .

Q. What are the key challenges in scaling up enantioselective syntheses of related pyrimidine derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP) face scalability issues due to catalyst loading and purification complexity. Continuous-flow systems improve reproducibility for gram-scale production .

Q. How does the electronic effect of the 5-carboxylate group modulate the compound’s reactivity in photochemical studies?

TD-DFT calculations show the carboxylate withdraws electron density, red-shifting UV-Vis absorption maxima. Photostability assays under UV light (λ = 254 nm) reveal degradation pathways via radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.